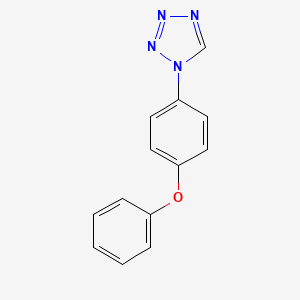

1-(4-phenoxyphenyl)tetrazole

Description

Properties

IUPAC Name |

1-(4-phenoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-4-12(5-3-1)18-13-8-6-11(7-9-13)17-10-14-15-16-17/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCTYXFSSLOKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Phenoxyphenyl Tetrazole and Analogues

Foundational Approaches to 1-Aryl-1H-tetrazoles

The synthesis of 1-aryl-1H-tetrazoles has been built upon several key chemical transformations. These foundational methods have been refined over the years to improve yields, safety, and substrate scope.

Conventional Azide-Based Cycloaddition Reactions with Nitriles

The most common and well-established method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097). thieme-connect.comnih.gov This reaction, first described in the early 20th century, typically involves heating the reactants, often in the presence of a catalyst, to facilitate the formation of the tetrazole ring. thieme-connect.comnih.gov The mechanism is generally understood to proceed through the coordination of a Lewis or Brønsted acid to the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the azide anion. organic-chemistry.orgyoutube.com The resulting intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring. youtube.comacs.org

A variety of catalysts have been employed to promote this reaction, including zinc salts, which have been shown to be effective in aqueous media. organic-chemistry.orgresearchgate.net The use of water as a solvent is advantageous from a green chemistry perspective. researchgate.net Other catalysts, such as ammonium (B1175870) chloride, are also commonly used. youtube.com The reaction conditions, including temperature and solvent, can significantly influence the reaction rate and yield. High-boiling polar solvents like dimethylformamide (DMF) are frequently used, though their removal during workup can be challenging. rsc.org

Table 1: Examples of Catalysts and Conditions for Azide-Nitrile Cycloaddition

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Reference |

| Zinc(II) chloride | Isopropanol | Reflux | Short | organic-chemistry.org |

| Ammonium chloride | DMF | Heating | Several hours | youtube.com |

| Ytterbium(III) triflate | N/A | N/A | Good yields | organic-chemistry.org |

| L-proline | N/A | N/A | Short | organic-chemistry.org |

| Cobalt(II) complex | Methanol | 110 | Optimized | acs.orgnih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Reactions Involving Isocyanides and Isothiocyanates

Isocyanides and isothiocyanates offer alternative pathways to tetrazole synthesis, often through multicomponent reactions. nih.govrsc.org These reactions provide a high degree of molecular diversity from readily available starting materials. The Ugi and Passerini reactions, which are types of multicomponent reactions, can be adapted to produce tetrazoles by incorporating an azide source. acs.orgscilit.comthieme.de

In an isocyanide-based approach, the isocyanide can react with an azide, such as trimethylsilyl (B98337) azide (TMSN3), and other components like aldehydes or amines in a one-pot synthesis. nih.govacs.org The isocyanide's unique reactivity, possessing both nucleophilic and electrophilic character at the terminal carbon, is central to these transformations. researchgate.net These methods can be highly efficient for creating libraries of substituted tetrazoles. nih.govacs.org

Innovations in Regioselective 1-Aryl Tetrazole Synthesis

A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity, which determines the position of the substituent on the tetrazole ring. Modern synthetic methods have introduced innovative strategies to address this challenge.

Aryl Diazonium Salt Intermediates in Tetrazole Ring Formation

The use of aryl diazonium salts as intermediates has emerged as a powerful tool for the regioselective synthesis of 1-aryl tetrazoles. researchgate.netrsc.org Diazonium salts, readily prepared from anilines, are highly versatile and reactive intermediates. researchgate.net One approach involves the reaction of an aryl diazonium salt with a compound like diformylhydrazine, which circumvents the need for potentially hazardous azide reagents. rsc.org This method is attractive from a safety and green chemistry standpoint, as it can be performed under aqueous conditions. rsc.org

Another strategy involves the one-pot reaction of aryl diazonium salts with amidines, followed by oxidative ring closure to yield 2,5-disubstituted tetrazoles. organic-chemistry.orgsci-hub.seacs.org This method is notable for its mild reaction conditions, short reaction times, and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org The proposed mechanism involves the initial formation of an imino-triazene intermediate, which then undergoes cyclization. organic-chemistry.orgsci-hub.se

Ultrasound-Promoted Cycloaddition Reactions for Enhanced Regioselectivity

The application of ultrasound irradiation has been shown to promote cycloaddition reactions, leading to enhanced reaction rates and, in some cases, improved regioselectivity. nih.govmdpi.com Sonication can accelerate reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com

In the context of tetrazole synthesis, ultrasound has been used to facilitate the one-pot, three-component synthesis of 1-substituted tetrazoles from primary amines, sodium azide, and triethyl orthoformate. nih.gov This method, often catalyzed by nanoparticles, offers advantages such as shorter reaction times, easier workup, and high yields under mild conditions. nih.gov The use of ultrasound provides a greener alternative to conventional heating methods. mdpi.com

Green Chemistry Principles in 1-(4-phenoxyphenyl)tetrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and improve safety. bohrium.comdntb.gov.ua Key areas of focus include the use of safer solvents, recyclable catalysts, and solvent-free reaction conditions. rsc.orgresearchgate.net

Solvent-free reactions, or those conducted in water, are highly desirable to reduce the use of volatile organic compounds. researchgate.netrsc.orgresearchgate.net The use of heterogeneous catalysts, such as zeolites or nanoparticles, allows for easy separation and recycling, reducing waste. rsc.orgnih.govnih.govnih.gov For instance, natural Natrolite zeolite has been used as a reusable catalyst for the synthesis of 1-substituted tetrazoles under solvent-free conditions. rsc.org Similarly, magnetic nanoparticles have been employed as recyclable catalysts in microwave-assisted tetrazole synthesis. nih.govnih.gov

Multicomponent reactions also align with green chemistry principles by improving atom economy and reducing the number of synthetic steps. bohrium.com These innovative and sustainable approaches are crucial for the environmentally responsible production of this compound and other valuable tetrazole compounds.

Azide-Free Synthetic Routes Utilizing Diformylhydrazine

While traditional tetrazole syntheses frequently rely on azide-based reagents, research into azide-free alternatives is ongoing. However, based on the available scientific literature, the use of diformylhydrazine as a key reagent for the direct synthesis of this compound or its analogues is not a prominently documented method. The primary and most extensively reported methods for constructing the tetrazole ring involve cycloaddition reactions using an azide source.

Aqueous Medium Reactions with Environmentally Benign Catalysts (e.g., Zinc Salts, Copper Salts, Nano-Catalysts)

A significant trend in modern synthetic chemistry is the use of water as a solvent, coupled with green catalysts, to minimize environmental impact.

Zinc Salts: The use of zinc salts as catalysts for tetrazole synthesis in aqueous media has been proven effective for the creation of 5-substituted 1H-tetrazoles. nih.gov This method involves the [3+2] cycloaddition of nitriles with sodium azide in water, catalyzed by salts like zinc bromide. nih.govorganic-chemistry.org The reaction is notable for its broad scope, accommodating a variety of nitrile substrates. nih.govorganic-chemistry.org This approach is foundational for green tetrazole synthesis.

Copper Salts and Nano-Catalysts: Copper-based catalysts, particularly nano-catalysts, have emerged as highly efficient for synthesizing 1-substituted tetrazoles in water. nih.govnanomaterchem.com A novel heterogeneous nano-catalyst, Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II), has been successfully employed for the one-pot, three-component synthesis of 1-aryl-1H-tetrazoles from anilines (such as 4-phenoxyaniline), triethyl orthoformate, and sodium azide in water at a mild temperature of 40°C. nih.gov This magnetic nano-catalyst offers high efficiency, easy separation via an external magnet, and recyclability. nih.govnih.gov

Other nano-catalysts have also shown significant promise. Nanocrystalline ZnO, for instance, catalyzes the synthesis of 5-substituted-1H-tetrazoles with high yields. amerigoscientific.com Furthermore, various magnetic nanoparticles, such as those based on Fe₃O₄ functionalized with organic ligands or metal complexes, have gained attention due to their excellent catalytic performance and ease of recycling. nih.govamerigoscientific.com

Table 1: Examples of Nano-Catalyzed Synthesis of Tetrazoles

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide | Water | 40°C | High | nih.gov |

| Nanocrystalline ZnO | Nitriles, Sodium azide | - | 120-130°C | 69-82% | amerigoscientific.com |

| Fe₃O₄@tryptophan-La | Nitriles, Sodium azide | - | - | High | amerigoscientific.com |

| Fe₃O₄-CNT-SO₃H | Aromatic aldehydes, Malononitrile, Sodium azide | Solvent-free | - | High | nih.gov |

| Cu(II)/Fe₃O₄@APTMS-DFX | Nitriles, Sodium azide | - | - | Good to Excellent | nanomaterchem.com |

Multicomponent Reaction (MCR) Strategies for Complex Tetrazole Architectures

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. They are highly valued for their atom economy, convergence, and efficiency. nih.gov

Integration of this compound Moieties into Ugi and Passerini Reactions

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. The Ugi-tetrazole variation (UT-4CR) involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃) to produce 1,5-disubstituted tetrazoles. nih.govnih.gov This reaction provides a direct route to α-aminomethyl tetrazoles, which are considered important bioisosteres of α-amino acids. nih.gov

A key strategy for incorporating a this compound moiety involves using a pre-functionalized building block. For instance, a 1-substituted tetrazole-5-carbaldehyde can act as the aldehyde component in a subsequent Ugi reaction. beilstein-journals.orgbeilstein-journals.org This allows for the synthesis of diverse and complex molecules where the tetrazole core is pre-installed. beilstein-journals.org The reaction is versatile, accommodating various amines, isocyanides, and carboxylic acids (in the classic Ugi reaction) or azides (in the Ugi-tetrazole reaction). beilstein-journals.orgbeilstein-journals.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) typically combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org A significant variation, the Passerini-tetrazole reaction (PT-3CR), replaces the carboxylic acid with an azide source, such as TMSN₃, to yield 1,5-disubstituted tetrazoles. nih.govrsc.org

This reaction is particularly useful for creating novel tetrazole building blocks. beilstein-journals.orgbeilstein-journals.org For example, the PT-3CR can be used to synthesize 1-substituted tetrazole-5-carbaldehydes from readily available materials. beilstein-journals.org These aldehyde building blocks can then be integrated into other MCRs, like the Ugi reaction, demonstrating the modularity of this approach for drug discovery. beilstein-journals.orgbeilstein-journals.org The reaction can be accelerated using sonication and performed in green solvents like methanol/water mixtures. nih.govrsc.org

Cascade Reactions for Diverse Tetrazole Derivatives

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach offers remarkable efficiency in building molecular complexity.

One powerful example is the combination of a Ugi-azide multicomponent reaction with a subsequent intramolecular Heck cyclization. nih.gov This one-pot process first constructs a 1,5-disubstituted tetrazole scaffold equipped with appropriate functionality (e.g., an o-bromophenyl group and an allylic amine). nih.gov Then, a palladium catalyst is used to trigger an intramolecular Heck reaction, leading to the formation of complex, fused heterocyclic systems containing both a tetrazole and a tetrahydroisoquinoline ring. nih.gov This strategy maximizes pot, atom, and step economy (PASE). nih.gov Another example involves a domino Knoevenagel condensation/1,3-dipolar cycloaddition to synthesize tetrazole derivatives under solvent-free conditions using a nano-catalyst. nih.gov

Advanced Derivatization and Functionalization Strategies of the this compound Scaffold

Post-synthesis modification of the core tetrazole structure is crucial for fine-tuning its properties. C-H activation has emerged as a powerful tool for late-stage functionalization.

Palladium-Catalyzed C-H Arylation of 1-Substituted Tetrazoles

Palladium-catalyzed C-H arylation is a transformative method for forming carbon-carbon bonds, allowing for the direct introduction of aryl groups onto a pre-existing molecular framework without the need for pre-functionalized starting materials like boronic acids or organotins. nih.govschenautomacao.com.br This methodology can be applied to the this compound scaffold in several ways.

The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and an arylating agent, like an aryl iodide or a diaryliodonium salt. nih.govrsc.org The regioselectivity of the arylation can be controlled by directing groups. nih.gov In the context of a 1-substituted tetrazole, the tetrazole ring itself can act as a directing group, potentially facilitating C-H arylation at the C5-position of the tetrazole ring. Alternatively, functional groups on the phenyl or phenoxy rings of the 1-(4-phenoxyphenyl) moiety could direct arylation to specific positions on those rings.

This technique is highly valuable for the late-stage functionalization of complex molecules and for creating libraries of analogues for structure-activity relationship studies. schenautomacao.com.br The development of new ligands and milder reaction conditions continues to expand the scope and applicability of this powerful transformation in medicinal chemistry. researchgate.netnih.gov

Ring Annulation and Fusion Strategies for Hybrid Heterocycles (e.g., Phthalazines, Pyrazoles)

The tetrazole ring, a stable and versatile nitrogen-rich heterocycle, serves not only as a crucial pharmacophore in medicinal chemistry but also as a valuable synthetic intermediate for the construction of more complex, fused heterocyclic systems. Ring annulation and fusion strategies that utilize tetrazole derivatives, such as this compound, offer pathways to novel hybrid heterocycles like pyrazoles and phthalazines. These synthetic transformations often involve the participation of the tetrazole ring or its substituents in cyclization or cycloaddition reactions, leading to the formation of a new fused ring.

Synthesis of Fused Pyrazole (B372694) Systems

The construction of a pyrazole ring fused or appended to a tetrazole moiety can be achieved through various cyclization strategies. These methods typically involve a tetrazole-containing precursor that bears a reactive functional group capable of undergoing cyclization to form the pyrazolo-tetrazole hybrid structure.

One prominent strategy involves the condensation of a tetrazole-substituted acetophenone (B1666503) with a benzaldehyde (B42025) to form a chalcone (B49325) derivative. This tetrazolyl-chalcone then undergoes a cyclization reaction with hydrazine (B178648) to yield the final pyrazole-tetrazole hybrid. This method allows for significant molecular diversity, as various substituents can be introduced on both the benzaldehyde and the initial acetophenone.

Table 1: Synthesis of Pyrazole-Tetrazole Hybrids via Chalcone Intermediate

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 4-Aminoacetophenone | Sodium azide, triethyl orthoformate, acetic acid | 1-(4-acetylphenyl)-1H-tetrazole | Formation of the tetrazole ring from the primary amine. |

| 2 | 1-(4-acetylphenyl)-1H-tetrazole | Benzaldehyde, base | Tetrazolyl-chalcone derivative | Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone). |

Another innovative approach is a domino photo-induced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed formyl fragmentation. In this sequence, a tetrazole precursor generates a nitrile imine in situ upon UV irradiation. This dipole then reacts with an unsaturated aldehyde in a [3+2] cycloaddition. The resulting formyl-substituted pyrazoline intermediate undergoes an oxidative deformylation under visible-light photoredox catalysis to yield the aromatic pyrazole. This method is advantageous as it avoids harsh reagents and provides access to tri- and tetrasubstituted pyrazoles with high regioselectivity.

Table 2: Photocatalyzed Synthesis of Pyrazoles from Tetrazoles

| Step | Reactant 1 | Reactant 2 | Conditions | Product | Key Feature |

|---|

Synthesis of Fused Phthalazine (B143731) Systems

The synthesis of tetrazole-phthalazine fused systems, such as tetrazolo[5,1-a]phthalazine (B18776), represents a significant class of nitrogen-rich compounds. The primary synthetic routes to these structures often involve the cyclization of a phthalazine precursor. For instance, the reaction of 1,4-dichlorophthalazine (B42487) with sodium azide leads to the formation of 6-azidotetrazolo[5,1-a]phthalazine, where an intramolecular azide-tetrazole isomerization of an intermediate azidophthalazine is a key step. soton.ac.uk

While many established methods build the tetrazole ring onto an existing phthalazine, the reverse—constructing a phthalazine ring from a tetrazole precursor—is also a viable, though less common, strategy. This can be conceptualized through the intramolecular cyclization of an appropriately substituted phenyltetrazole. For example, a 1-(2-carbonylphenyl)tetrazole derivative could theoretically undergo cyclization with a hydrazine source to form a phthalazinone fused or linked to the tetrazole.

A general method for creating fused heterocycles is the solid-phase synthesis of tetrazolo[5,1-a]phthalazine derivatives. This strategy utilizes a resin-bound chlorophthalazine, which serves as a key intermediate. The cyclization is achieved by reacting this intermediate with sodium azide, which results in the formation of the fused tetrazole ring. longdom.org Although this specific example starts with a phthalazine core, it demonstrates the fundamental reaction—azide-based cyclization—that underpins the formation of the fused tetrazolo-phthalazine structure.

Table 3: Synthesis of Fused Tetrazolo[5,1-a]phthalazine

| Precursor Type | Key Intermediate | Reagents & Conditions | Product | Synthetic Strategy |

|---|---|---|---|---|

| Dihalophthalazine | 1,4-Dichlorophthalazine | Sodium azide (NaN₃) | 6-Azidotetrazolo[5,1-a]phthalazine | Nucleophilic substitution followed by intramolecular azide-tetrazole isomerization. soton.ac.uk |

Chemical Reactivity and Transformation Pathways of 1 4 Phenoxyphenyl Tetrazole Systems

Thermal and Photochemical Decomposition Pathways

The decomposition of tetrazoles, including 1-(4-phenoxyphenyl)tetrazole, through thermal or photochemical means is a key area of study. A primary pathway in these reactions is the fragmentation of the tetrazole ring, which often involves the extrusion of a molecule of nitrogen gas (N₂). wikipedia.orgnih.govnih.gov This process is significant as it leads to the formation of highly reactive intermediates.

Controlled thermal decomposition of C,N-substituted tetrazoles is known to produce highly reactive nitrilimines. wikipedia.org This transformation is a critical step, as the resulting nitrilimines can participate in a variety of 1,3-dipolar cycloaddition reactions, opening avenues for the synthesis of other complex molecules. wikipedia.org The general mechanism for nitrilimine formation from a tetrazole is depicted in Scheme 2 of the "Tetrazole - Wikipedia" article. wikipedia.org

The stability of the tetrazole ring is noteworthy, despite its high nitrogen content. The delocalization energy within the tetrazole ring is approximately 209 kJ/mol, contributing to its aromatic character and relative stability under normal conditions. wikipedia.org However, when subjected to sufficient energy in the form of heat or light, the ring can break apart. mdpi.comnih.gov The specific substituents on the tetrazole ring can significantly influence the decomposition pathway and the nature of the resulting products. mdpi.comnih.gov

For some tetrazole derivatives, decomposition can be explosive, especially when subjected to shock or heat, leading to the release of non-toxic gases like water and nitrogen. wikipedia.orgnih.gov This property has led to their investigation as components in gas generators and high-energy materials. wikipedia.org

The photochemistry of tetrazole derivatives is complex and can lead to a variety of products. mdpi.comnih.gov Photolysis, or the breakdown of the compound by light, invariably leads to the cleavage of the tetrazole ring. mdpi.comnih.govresearchgate.net The specific photoproducts formed are highly dependent on the structure of the substituents on the ring and the reaction conditions, such as the solvent used. mdpi.comnih.gov

A study on 5-phenoxy-1-phenyl-1H-tetrazole, a compound structurally related to this compound, revealed that irradiation in different solvents leads to different products. rsc.org Specifically, the formation of a benzimidazole (B57391) derivative or a pseudourea derivative was observed, which was attributed to the intermediacy of an azomethine biradical or a nitrene. rsc.org

In the case of other tetrazole derivatives, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione, photolysis results in the clean expulsion of both dinitrogen and sulfur to form carbodiimides as the sole photoproducts. nih.govnih.gov Mechanistic studies involving trapping experiments with 1,4-cyclohexadiene (B1204751) provided strong evidence for the formation of a 1,3-biradical intermediate following the loss of dinitrogen. nih.govnih.gov

The photodegradation of bis(1H-tetrazol-5-yl)amine (H₂BTA) in water has also been investigated. nih.gov Under simulated sunlight, it partially degraded, while under UV light at 254 nm, it degraded completely. nih.gov The degradation pathways were found to involve either the initial loss of hydrazoic acid (HN₃) or nitrogen gas (N₂), depending on the light source. nih.gov

The careful selection of solvents and other reaction conditions can be used to control the photofragmentation process, allowing for selective formation of stable and synthetically useful photoproducts. mdpi.comnih.gov

Mechanistic Studies of [3+2] Cycloaddition Reactions

The most prevalent method for synthesizing 5-substituted 1H-tetrazoles, such as this compound, is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097). nih.govacs.orgnih.gov This reaction, often catalyzed by a Lewis or Brønsted acid, proceeds through a stepwise mechanism. youtube.com

The initial step involves the activation of the nitrile by coordination with the acid catalyst. youtube.comnih.gov This activation makes the nitrile more susceptible to nucleophilic attack by the azide anion, leading to the formation of an open-chain intermediate. youtube.comorganic-chemistry.org Subsequent cyclization of this intermediate results in the formation of the aromatic tetrazole ring. youtube.com The formation of the stable, aromatic tetrazole ring provides a significant driving force for the reaction. youtube.com

Detailed mechanistic investigations of metal-catalyzed [3+2] cycloaddition reactions have been performed. For instance, in a cobalt(II)-catalyzed synthesis of 5-substituted 1H-tetrazoles, the intermediacy of a cobalt(II)-diazido complex was identified and structurally characterized. nih.govacs.org The proposed catalytic cycle involves the initial generation of this active diazido species, followed by reaction with the nitrile to form an intermediate complex. The coordinated azide and nitrile then undergo the [3+2] cycloaddition to form the tetrazole, which is subsequently released from the cobalt center, regenerating the active catalyst. nih.govacs.org

The reaction conditions, including the choice of catalyst and solvent, can significantly impact the reaction rate and yield. nih.gov For example, the use of nanocatalysts has been shown to be highly efficient for these transformations due to their high surface area-to-volume ratio and reusability. nih.govrsc.org

As previously mentioned, the thermal or photochemical decomposition of tetrazoles can generate highly reactive nitrilimines. wikipedia.org These 1,3-dipolar species are not typically isolated but are generated in situ for subsequent reactions. thieme-connect.de

Nitrilimines are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. wikipedia.orgthieme-connect.de They can react with a wide range of dipolarophiles (molecules that react with a 1,3-dipole) to form various five-membered heterocyclic compounds. The specific reactivity of the nitrilimine derived from this compound would depend on the electronic nature of the 4-phenoxyphenyl substituent.

The generation of nitrilimines from tetrazoles is a well-established method and provides a versatile route to these reactive intermediates. thieme-connect.de The choice of thermolysis or photolysis can sometimes influence the subsequent reactivity and the products formed.

Electrophilic and Nucleophilic Reactivity of the Tetrazole Nucleus

The tetrazole ring possesses a unique electronic structure that allows it to react with both electrophiles and nucleophiles. numberanalytics.com The high nitrogen content makes the ring electron-deficient in nature.

Electrophilic Reactivity: The nitrogen atoms of the tetrazole ring can act as nucleophiles and undergo reactions with electrophiles, such as alkylation. researchgate.net However, the alkylation of N-unsubstituted tetrazoles can lead to a mixture of N1 and N2 regioisomers, and achieving regioselectivity can be a challenge. researchgate.net The nature of the substituent at the C5 position and the reaction conditions can influence the regiochemical outcome of the alkylation. researchgate.net For this compound, the nitrogen atoms of the tetrazole ring could potentially be alkylated, leading to the formation of quaternary tetrazolium salts.

Nucleophilic Reactivity: While the tetrazole ring itself is generally resistant to nucleophilic attack due to its aromaticity, certain positions can be susceptible under specific conditions. For instance, the proton at the C5 position of N-substituted tetrazoles can be removed by a strong base, such as n-butyllithium, to form a lithiated species. mdpi.com This C5-lithiated tetrazole can then react with various electrophiles to introduce substituents at the C5 position. mdpi.com

The tetrazole ring is generally stable to oxidation and reduction, although ring-opening can occur under harsh conditions like ozonolysis or treatment with a strong base. mdpi.com The acidic nature of the N-H proton in 1H-tetrazoles is a key characteristic. nih.govnumberanalytics.com This acidity, which is comparable to that of carboxylic acids, allows tetrazoles to act as bioisosteric replacements for carboxylic acids in medicinal chemistry. wikipedia.orgnih.govnumberanalytics.com The tetrazole moiety in this compound can be deprotonated by a base to form a tetrazolate anion. This anion is stabilized by resonance and can participate in various reactions.

Transition Metal-Mediated Transformations Involving Tetrazoles

The tetrazole ring in this compound is a versatile functional group for transition metal-catalyzed reactions. These transformations often involve the activation of the tetrazole ring, leading to the formation of new heterocyclic systems or functionalized molecules through processes like cycloadditions and denitrogenative annulations.

Metalloporphyrins are effective catalysts for mediating reactions of tetrazoles, demonstrating a notable chemoselectivity that depends on the choice of the central metal ion. rsc.org These reactions typically follow two main pathways: click-type reactions or denitrogenative annulation.

Click Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, efficiently assembling 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org Fused tetrazoles can serve as azide surrogates in copper-catalyzed click reactions to form 1,4-disubstituted triazoles. nih.gov In the context of metalloporphyrin catalysis, computational studies using density functional theory (DFT) have shown that a Mn-porphyrin system favors the click reaction pathway for 1,2,3,4-tetrazole with phenylacetylene, yielding a 1,5-disubstituted click product. rsc.org This pathway is only marginally favored over the denitrogenation route. rsc.org The tetrazole-alkene "photoclick" reaction is another variant, where UV light triggers a cycloaddition to form pyrazoline products. wikipedia.orgnih.gov

Denitrogenative Annulation: This pathway involves the loss of a dinitrogen molecule (N₂) from the tetrazole ring to form a reactive intermediate, which then undergoes annulation (ring-forming) reactions. nih.gov In contrast to manganese, Fe-porphyrin catalysts strongly favor the denitrogenative annulation pathway. rsc.org This process involves the formation of a metal-nitrene radical intermediate after the loss of dinitrogen gas from a metal-azide complex. rsc.org The relative inertness of the tetrazole moiety can make this transformation challenging. nih.gov Rhodium(II) carboxylate dimers have also been used to catalyze the enantioselective denitrogenative annulation of 1H-tetrazoles with styrenes, generating α-azo rhodium(II) carbenoid species as intermediates. nih.gov

The divergent reactivity is attributed to the electronic structure of the metal catalyst. The sluggish dinitrogen elimination in the Mn-catalyzed system is thought to arise from the disruption of the stable d-orbital half-filled shell of the Mn-azide complex. rsc.org

Table 1: Metalloporphyrin-Catalyzed Reactions of the Tetrazole Ring

| Catalyst System | Preferred Pathway | Product Type | Mechanistic Insight |

| Mn-Porphyrin | Click Reaction | 1,5-Disubstituted Triazole | Favored by only 0.9 kcal mol⁻¹ over denitrogenation. rsc.org |

| Fe-Porphyrin | Denitrogenative Annulation | Annulation Product | Favored by 15.9 kcal mol⁻¹ over the click reaction; proceeds via a metal-nitrene radical. rsc.org |

| Rhodium(II) Dimer | Denitrogenative Annulation | 3,5-Diaryl-2-pyrazolines | Involves formation of α-azo rhodium(II) carbenoids. nih.gov |

The tetrazole moiety is an efficient metal chelator, often considered a bioisostere of the carboxylic acid group. nih.gov This ability allows this compound to act as a ligand, forming coordination complexes with a variety of metal ions. The nitrogen-rich tetrazole ring can coordinate to metals through one or more of its nitrogen atoms, leading to the formation of diverse and stable metal-organic frameworks (MOFs) and other coordination compounds. nih.govnih.gov

The 1-substituted tetrazole ring in this compound offers several potential coordination sites. The primary binding occurs through the sp² hybridized nitrogen atoms at the N2, N3, or N4 positions. nih.gov Depending on the metal center and reaction conditions, the tetrazole ligand can adopt various binding modes.

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. This is a common binding mode for tetrazole derivatives.

Bidentate Coordination: The ligand can bridge two metal centers (bridging ligand) or chelate a single metal center, although the latter is less common for 1-substituted tetrazoles. In structurally related compounds like 1-(4-hydroxyphenyl)-5-mercaptotetrazole, the ligand has been shown to act as a monodentate ligand coordinating via a nitrogen atom or a sulfur atom, but also as a bidentate (N,N or N,S) ligand. researchgate.net

The interaction between the tetrazole ligand and the metal is typically a strong polar interaction. nih.gov X-ray crystal structures of tetrazole-metal complexes reveal direct bonding between the tetrazole nitrogen and the metal ion, sometimes replacing a metal-bound water molecule in the process. nih.gov The resulting complexes are often stabilized by further hydrogen bonding and electrostatic interactions between the ligand and other components of the coordination sphere. nih.gov

Table 2: Potential Binding Modes of this compound Ligand

| Binding Mode | Description | Coordinating Atoms |

| Monodentate | Binds to a single metal ion. | N2, N3, or N4 |

| Bidentate (Bridging) | Links two separate metal ions. | e.g., N2 and N3, or N3 and N4 |

The structure of the tetrazole ligand significantly influences the properties and reactivity of the resulting metal complex. For this compound, the substituent at the N1 position—the 4-phenoxyphenyl group—exerts considerable steric and electronic effects.

Steric Influence: The bulky phenoxyphenyl group can influence the coordination geometry around the metal center, potentially favoring specific conformations or restricting access to the metal's active site. This can affect the catalytic activity of the complex. In related phenoxy-ligated systems, the ligand framework has been shown to dictate the geometry and accessibility of the metal center. nih.gov

Electronic Effects: The phenoxy group can modulate the electron density of the tetrazole ring. This electronic tuning can alter the ligand's donor strength, which in turn affects the stability of the metal-ligand bond and the redox properties of the metal center. This can have a profound impact on the reactivity of the complex in catalytic applications, such as polymerization or oxidation reactions. nih.gov

Studies on related substituted phenyltetrazole ligands have shown that even minor changes to the substituent can have a great impact on the structures and properties of the final coordination compounds. researchgate.net

Coordination Chemistry of Tetrazole Ligands

Ring Transformations in Tetrazole Chemistry

Beyond metal-mediated reactions, the tetrazole ring itself can undergo transformations, typically induced by heat or light (photolysis). mdpi.com These reactions involve the cleavage of the tetrazole ring, often with the extrusion of molecular nitrogen, to produce highly reactive intermediates. mdpi.com

Photolysis of tetrazole derivatives can lead to a diversity of products, depending on the substituents and reaction conditions. mdpi.com A common pathway for 1-substituted tetrazoles involves the photoextrusion of N₂ to generate a reactive nitrile imine intermediate. nih.gov This intermediate can then undergo various subsequent reactions:

1,3-Dipolar Cycloaddition: The generated nitrile imine can be trapped by a dipolarophile, such as an alkene or alkyne, to form new heterocyclic rings like pyrazolines or pyrazoles. nih.gov

Rearrangement: The intermediate can undergo intramolecular rearrangement to yield more stable products. For example, photolysis of certain 1-phenyl-tetrazolones leads to benzimidazolones through a proposed intermediate that cyclizes and rearranges. mdpi.com

Carbene Formation: In some cases, denitrogenation can lead to the formation of carbene species, which are also highly reactive intermediates capable of insertion or cyclopropanation reactions. nih.gov

These transformation pathways provide synthetic routes from tetrazoles to other classes of nitrogen-containing heterocycles, highlighting the utility of the tetrazole ring as a synthetic precursor. mdpi.comresearchgate.net

Table 3: Common Ring Transformations of Substituted Tetrazoles

| Transformation Type | Conditions | Reactive Intermediate | Subsequent Reaction | Final Product Class |

| Photochemical Denitrogenation | UV Irradiation | Nitrile Imine | 1,3-Dipolar Cycloaddition | Pyrazolines, Pyrazoles nih.gov |

| Photochemical Rearrangement | UV Irradiation | Biradical/Cyclic Intermediate | Rearrangement/Migration | Benzimidazolones mdpi.com |

| Catalytic Denitrogenation | Rh(II) Catalyst, Heat | α-Azo Rhodium Carbenoid | Annulation with Alkenes | Pyrazolines nih.gov |

Advanced Applications of Tetrazole Scaffolds in Chemical Science and Technology

Tetrazoles as Versatile Synthetic Building Blocks for Complex Organic Molecules

The tetrazole ring is a highly valuable functional group in the synthesis of complex organic molecules. Its unique electronic properties and stability make it an attractive scaffold for constructing intricate molecular architectures. The synthesis of 1-substituted tetrazoles, such as 1-(4-phenoxyphenyl)tetrazole, can be achieved through various established methods. A common approach involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov More specifically, for 1-substituted tetrazoles, a prevalent synthetic route is the reaction of amines with triethyl orthoformate and sodium azide. organic-chemistry.org This method offers a direct and often high-yielding pathway to the desired tetrazole derivative.

The versatility of the tetrazole scaffold is further enhanced by its ability to undergo various chemical transformations. For instance, the tetrazole ring can be functionalized at different positions, allowing for the introduction of diverse substituents and the creation of a wide array of molecular structures. researchgate.net The phenoxyphenyl group in this compound provides an additional site for modification, further expanding its synthetic utility. The ether linkage and the two phenyl rings can be subjected to various electrophilic and nucleophilic substitution reactions, enabling the synthesis of a library of derivatives with tailored properties.

The photochemical and mass spectral properties of tetrazole derivatives have also been a subject of interest. For example, studies on the related compound 5-phenoxy-1-phenyl-1H-tetrazole have revealed interesting fragmentation patterns and photochemical reactivity, which can be attributed to the formation of reactive intermediates like azomethine biradicals or nitrenes. rsc.org Such fundamental understanding of their behavior is crucial for designing new synthetic strategies and applications.

Catalytic Applications of Tetrazole Derivatives

The unique structural and electronic features of tetrazoles have led to their exploration in the field of catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions.

Organocatalysis with Proline-Derived Tetrazole Catalysts

While specific studies on the organocatalytic activity of this compound are not yet prevalent, the broader class of proline-derived tetrazole catalysts has demonstrated significant potential. These catalysts often leverage the chirality of the proline backbone and the acidic nature of the tetrazole ring to facilitate a variety of asymmetric transformations. The tetrazole moiety, with a pKa similar to that of a carboxylic acid, can act as a proton donor and participate in hydrogen bonding, which is crucial for activating substrates and controlling stereoselectivity. wikipedia.org

The development of such catalysts underscores the potential for designing chiral versions of this compound that could be employed in asymmetric synthesis. The phenoxyphenyl group could influence the steric environment around the catalytic center, potentially leading to unique selectivity profiles in various organic reactions.

Role of Tetrazoles in Metal-Catalyzed Organic Reactions

Tetrazole derivatives are excellent ligands for a wide range of metal ions, owing to the presence of four nitrogen atoms that can coordinate to the metal center. researchgate.net This property has been extensively exploited in the development of novel metal-based catalysts. The coordination of a tetrazole ligand to a metal can modulate its electronic properties, stability, and catalytic activity.

For instance, copper-catalyzed reactions have been a major focus, with various copper-tetrazole complexes being employed in the synthesis of tetrazoles themselves and other heterocyclic compounds. researchgate.netnih.govnanomaterchem.comsemanticscholar.org The use of magnetic nanoparticles as a support for these catalysts allows for easy recovery and reuse, aligning with the principles of green chemistry. nanomaterchem.comsemanticscholar.org While direct catalytic applications of a this compound-metal complex have not been extensively reported, the structural motif suggests its potential as a ligand. The phenoxyphenyl group could influence the solubility and stability of the resulting metal complex, making it suitable for a range of reaction conditions.

The table below summarizes various metal-catalyzed reactions where tetrazole derivatives have been employed as ligands, highlighting the versatility of this scaffold in catalysis.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Yb(OTf)₃ | Synthesis of 1-substituted 1H-tetrazoles | Amines, triethyl orthoformate, sodium azide | Good yields, catalyzed reaction. organic-chemistry.org |

| Fe₃O₄@SiO₂-DAQ-Cu(II) | Synthesis of 1- and 5-substituted 1H-tetrazoles | Anilines, nitriles, sodium azide, triethyl orthoformate | Recyclable magnetic nanocatalyst, good to excellent yields. researchgate.net |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Synthesis of 1- and 5-aryl 1H-tetrazole derivatives | Anilines, benzaldehydes, sodium azide, triethyl orthoformate, hydroxylamine (B1172632) hydrochloride | Highly efficient in aqueous medium, mild temperatures. nih.gov |

| Copper Nanoparticle | Synthesis of diverse tetrazoles | Aromatic amines, sodium azide, triethyl orthoformate | Heterogeneous nanocatalyst, good to high yields in solvent-free conditions. semanticscholar.org |

Supramolecular Chemistry and Materials Science Applications

The ability of tetrazoles to form well-defined supramolecular assemblies through various non-covalent interactions has positioned them as valuable components in materials science.

Metal-Organic Self-Assembly and Polymeric Architectures

The coordinating ability of tetrazoles makes them ideal building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. The reaction of tetrazole-containing ligands with metal ions can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and properties.

For example, the reaction of a ditetrazole ligand, 1,3-benzeneditetrazol-5-yl, with cobalt(II) chloride results in a complex where the tetrazole groups remain protonated and participate in the formation of a three-dimensional network through hydrogen bonding and π-π stacking interactions. nih.gov This highlights the importance of both coordination and other weak interactions in directing the self-assembly process. It is conceivable that this compound, with its potential for π-π stacking through the phenyl rings, could also be used to construct interesting supramolecular architectures.

Design of Functional Materials Based on Tetrazole Components (excluding high-energy materials)

Beyond MOFs, tetrazole derivatives are being incorporated into a variety of functional materials. Their high nitrogen content and thermal stability are advantageous for the design of materials with specific optical, electronic, or magnetic properties. The ability to tune the properties of these materials by modifying the substituents on the tetrazole ring makes them highly versatile.

The phenoxyphenyl group in this compound offers a handle for introducing additional functionalities or for influencing the packing and intermolecular interactions in the solid state. This could lead to the development of new materials with applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), or as components in photochemically active systems. rsc.org The synthesis of such materials often relies on the self-assembly of the tetrazole-containing molecules, driven by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Applications in Separation and Chemical Detection

The inherent properties of the tetrazole ring, such as its high nitrogen content and ability to form stable complexes with metal ions, make it an attractive component in the design of systems for chemical separation and detection. mdpi.com While research specifically detailing this compound in these applications is nascent, the broader class of phenoxyphenyl-tetrazole derivatives and other tetrazole-based compounds have demonstrated significant potential.

The tetrazole moiety can act as a versatile ligand for various metal ions, a property that is crucial for both separation processes and the development of chemical sensors. mdpi.com The lone pairs of electrons on the nitrogen atoms can coordinate with metal centers, leading to the formation of stable coordination complexes. This interaction can be exploited for the selective extraction of metal ions from solutions or for their detection through various analytical techniques.

Furthermore, tetrazole derivatives have been successfully employed in the development of fluorescent chemosensors. digitellinc.comorganic-chemistry.org The general mechanism often involves the tetrazole moiety acting as a recognition site for a specific analyte. Upon binding, the electronic properties of the fluorophore are altered, leading to a detectable change in the fluorescence signal, such as an enhancement ("turn-on") or quenching ("turn-off") of the emission.

Recent research has highlighted the use of tetrazole-based probes for the selective and reversible sensing of reactive oxygen and nitrogen species, such as peroxynitrite (ONOO⁻). digitellinc.com These probes can be activated by light to become fluorescent and exhibit a ratiometric response to the analyte, allowing for more precise quantification. digitellinc.com The development of such sensors is critical for understanding oxidative stress in biological systems. digitellinc.com

Below is a table summarizing the properties of a related phenoxyphenyl-tetrazole derivative, which provides insight into the characteristics that can be tuned for separation and sensing applications.

| Property | Value | Reference |

| IUPAC Name | 5-[(4-methyl-3-phenoxyphenyl)methyl]-2H-tetrazole | nih.gov |

| Molecular Weight | 266.30 g/mol | nih.gov |

| Molecular Formula | C₁₅H₁₄N₄O | nih.gov |

| Complexity | 338 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

This data is for 5-[(4-methyl-3-phenoxyphenyl)methyl]-1H-tetrazole, a structurally related compound.

Photocatalytic Applications of Tetrazole-Based Composites

The photochemistry of tetrazoles is a rich and complex field, with the potential for significant applications in organic synthesis and materials science. nih.gov Upon irradiation with UV light, the tetrazole ring can undergo cleavage, leading to the formation of highly reactive intermediates. nih.gov This reactivity can be harnessed in photocatalytic systems to drive various chemical transformations.

Visible light-mediated photocatalysis using tetrazole-based compounds is an emerging area of interest. rsc.org For instance, diaryltetrazoles have been shown to generate nitrile imines under photocatalytic conditions. These intermediates can then readily react with other molecules, such as carboxylic acids, in aqueous environments. rsc.org This type of photocatalytic coupling has been successfully applied to the labeling of biomolecules like proteins and cells, demonstrating the potential of tetrazole-based systems in bioconjugation and chemical biology. rsc.org

The efficiency of such photocatalytic processes can be influenced by the structure of the tetrazole derivative and the nature of the photocatalyst employed. The development of tetrazole-based composites, where the tetrazole derivative is combined with a photocatalytically active material, is a promising strategy to enhance their performance. These composites can facilitate charge separation and transfer, which are critical steps in many photocatalytic cycles.

While specific studies on the photocatalytic applications of this compound composites are limited, the general principles derived from related tetrazole derivatives suggest a promising future for this class of compounds in photocatalysis. The phenoxy group in this compound could potentially be functionalized to tune the electronic properties of the molecule or to anchor it onto the surface of a photocatalyst.

The table below presents data on the synthesis of 5-phenyl-1H-tetrazole using different catalytic conditions, which is a foundational reaction for many tetrazole-based compounds and relevant to the development of photocatalytic systems.

| Catalyst | Reaction Time | Yield (%) | Reference |

| Humic Acid | 10 min | 95 | researchgate.net |

| Fe₃O₄@SiO₂-TCT-GA-Cu(II) | 15 min | 96 | researchgate.net |

This data illustrates the synthesis of a parent tetrazole compound under different catalytic conditions, highlighting the potential for catalyst development in tetrazole chemistry.

Future Perspectives and Emerging Research Directions in 1 4 Phenoxyphenyl Tetrazole Chemistry

Development of Sustainable and Atom-Economical Synthetic Strategies

Future synthetic research concerning 1-(4-phenoxyphenyl)tetrazole will undoubtedly prioritize green chemistry principles. The focus will be on minimizing waste, reducing energy consumption, and maximizing the incorporation of all reactant atoms into the final product structure, a concept known as atom economy. benthamdirect.com

A primary area of exploration will be the development of multicomponent reactions (MCRs) for the one-pot synthesis of this compound and its derivatives. benthamdirect.comnih.gov MCRs are highly convergent, combining three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification needs. benthamdirect.com A hypothetical MCR approach could involve the reaction of 4-phenoxy-aniline, an orthoformate, and an azide (B81097) source, potentially catalyzed by an environmentally benign catalyst. The use of novel building blocks, such as diversely protected tetrazole aldehydes, could also enable the incorporation of the this compound core into complex, drug-like molecules through MCRs like the Ugi or Passerini reactions. beilstein-journals.org

Another key strategy is the refinement of the classical [3+2] cycloaddition reaction between an azide and a nitrile. nih.govresearchgate.net Future work could focus on replacing traditional, and often hazardous, azide sources like hydrazoic acid with safer, solid-supported reagents. Furthermore, the use of flow chemistry and microreactors could offer enhanced safety, efficiency, and scalability for this transformation. beilstein-journals.org

The table below compares potential sustainable synthetic routes for tetrazole synthesis applicable to this compound, highlighting key green chemistry metrics.

| Synthetic Strategy | Description | Potential Advantages | Key Green Metrics |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials. benthamdirect.com | Reduced step count, less solvent waste, higher overall efficiency. nih.gov | High Atom Economy, High Reaction Mass Efficiency (RME). |

| Catalytic Cycloaddition | [3+2] cycloaddition using a catalyst (e.g., iron, copper) to promote the reaction of a nitrile with an azide source. acs.org | Lower activation energy, milder reaction conditions, potential for asymmetric synthesis. | Reduced energy use, catalyst recyclability. |

| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor instead of a batch process. beilstein-journals.org | Precise control over reaction parameters, enhanced safety for hazardous reagents, easy scalability. beilstein-journals.org | Improved yield, reduced risk, lower energy footprint per unit product. |

| Solvent-Free Mechano-synthesis | Grinding solid reactants together to induce a chemical reaction without bulk solvents. | Elimination of solvent use, reduced energy requirements, simple work-up. | Excellent Atom Economy, Low E-Factor. |

Advanced Spectroscopic and Spectrometric Techniques for Mechanistic Studies of this compound Transformations

A deeper understanding of how this compound is formed and how it reacts is crucial for developing new applications. Future research will leverage advanced analytical techniques to elucidate complex reaction mechanisms in unprecedented detail.

In-situ spectroscopic monitoring, using techniques like ReactIR (FT-IR) and process NMR, will be invaluable for tracking the real-time concentration of reactants, intermediates, and products during a chemical transformation. This data allows for the precise determination of reaction kinetics and the identification of transient or unstable intermediates that are invisible to traditional offline analysis.

Advanced mass spectrometry techniques are also poised to play a significant role. For instance, combining electron impact mass spectrometry (EI-MS) with UV-induced fragmentation studies in cryogenic matrices could reveal the intrinsic fragmentation patterns of the this compound core. dntb.gov.ua This information can help predict its stability and reactivity under various energetic conditions. dntb.gov.ua Furthermore, techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) could be used to gently ionize and detect delicate reaction intermediates or complexes involving the tetrazole ring, providing a snapshot of the reaction pathway.

| Technique | Information Gained | Application to this compound |

| In-situ FT-IR/NMR | Real-time kinetic data, identification of transient intermediates. | Elucidating the mechanism of cycloaddition or MCR pathways to optimize reaction conditions. |

| Advanced Mass Spectrometry (e.g., EI-MS/UV, CSI-MS) | Intrinsic fragmentation patterns, detection of unstable intermediates and complexes. dntb.gov.ua | Predicting reactivity, understanding decomposition pathways, studying non-covalent interactions. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. researchgate.net | Confirming the regiochemistry of synthesis, studying intermolecular interactions in the solid state. |

| 2D NMR Spectroscopy (COSY, HMBC, HSQC) | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity. researchgate.net | Definitive structure elucidation of new derivatives and transformation products. |

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The unique electronic environment of the tetrazole ring, created by its four nitrogen atoms, suggests a wealth of untapped reactivity. numberanalytics.com Future research will aim to move beyond known transformations and discover novel ways to chemically modify this compound.

One promising avenue is the use of "novel process windows," such as high-temperature/high-pressure flow chemistry. beilstein-journals.org Studies on other tetrazoles have shown that such conditions can dramatically accelerate reactions and even enable entirely new mechanistic pathways not observed in conventional batch reactors. beilstein-journals.org Applying these techniques to this compound could lead to unexpected ring-opening reactions, rearrangements, or fragmentations, yielding valuable nitrogen-containing synthons.

Another area of interest is the selective functionalization of the C-H bonds on the phenoxy or phenyl rings through transition-metal catalysis. This would allow for the direct installation of new functional groups without the need for pre-functionalized starting materials, representing a highly atom-economical approach to creating a library of diverse derivatives.

Finally, the photochemical properties of the tetrazole ring could be explored. Irradiation with UV light can sometimes induce the extrusion of nitrogen gas (N₂) to form highly reactive nitrene intermediates. Trapping these intermediates with various substrates could open up a new dimension of reactivity for this compound, enabling the synthesis of complex, nitrogen-rich heterocyclic systems.

Interdisciplinary Research at the Interface of Synthetic, Physical, and Computational Chemistry

The most significant breakthroughs in understanding and applying this compound will likely emerge from interdisciplinary collaborations. The synergy between synthetic, physical, and computational chemistry provides a powerful toolkit for rational molecular design and discovery. researchgate.netresearchgate.net

Computational chemistry, using methods like Density Functional Theory (DFT), will be essential for predicting the outcomes of unknown reactions and understanding the electronic properties of the molecule. mdpi.com For example, modeling can be used to:

Calculate the relative stability of different isomers and conformers.

Predict the most likely sites for electrophilic or nucleophilic attack.

Simulate spectroscopic signatures (NMR, IR) to aid in structure confirmation. researchgate.net

Elucidate transition states to map out the energy landscape of a reaction mechanism.

These computational predictions can then guide synthetic chemists in the lab, saving time and resources by focusing experiments on the most promising pathways. Physical chemistry provides the methods to validate these predictions through kinetic studies, thermodynamic measurements, and advanced spectroscopy. This iterative cycle of prediction, synthesis, and physical measurement will accelerate the pace of discovery and lead to a much deeper and more nuanced understanding of this compound's chemical behavior. beilstein-journals.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-phenoxyphenyl)tetrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling phenoxyphenyl precursors with tetrazole-forming reagents. For example, a modified Ullmann coupling can link 4-phenoxyphenylboronic acid to tetrazole precursors under palladium catalysis . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Pd(PPh₃)₄ or CuI for cross-coupling efficiency.

- Solvent polarity : Using DMF or DMSO to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns on the phenoxyphenyl ring (e.g., aromatic protons at δ 7.2–7.8 ppm) and tetrazole proton (δ ~9.5 ppm) .

- FT-IR : Detects tetrazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and aryl ether linkages (C-O-C at ~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 281.1) and fragmentation patterns .

Q. What are the primary biological targets or activities reported for this compound derivatives?

- Methodological Answer :

- Enzyme inhibition : Tetrazole moieties act as bioisosteres for carboxylates, inhibiting cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE). Assays involve measuring IC₅₀ values via fluorometric or colorimetric methods .

- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 8 µg/mL) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenoxyphenyl ring influence the reactivity and biological activity of this compound?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at the para-position increase tetrazole ring stability via resonance effects, enhancing COX-2 selectivity (e.g., 10-fold higher potency vs. unsubstituted analogs) .

- Electron-donating groups (EDGs) : Methoxy groups reduce metabolic oxidation but may lower binding affinity due to steric hindrance. Computational docking (AutoDock Vina) and Hammett σ values correlate substituent effects with activity .

Q. What strategies resolve contradictory data on the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer :

- In vitro microsomal assays : Compare human vs. rodent liver microsomes to identify species-specific CYP450 metabolism (e.g., CYP3A4-mediated oxidation). Use NADPH cofactors and LC-MS/MS to track metabolite formation .

- Isotope labeling : Deuterate labile positions (e.g., benzylic hydrogens) to reduce first-pass metabolism. Pharmacokinetic studies in rats show extended t₁/₂ (from 2.1 to 4.8 h) .

Q. How can computational methods guide the design of this compound analogs with improved target selectivity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding to off-target receptors (e.g., COX-1 vs. COX-2) to identify key residue interactions (e.g., Arg120 in COX-2).

- QSAR modeling : Use descriptors like logP and polar surface area to predict permeability and solubility. A 3D-QSAR model (CoMFA) achieved r² = 0.89 for ACE inhibition .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound derivatives?

- Methodological Answer :

- COX-1/COX-2 inhibition : Use ELISA kits (e.g., Cayman Chemical) with purified enzymes and arachidonic acid substrate. Normalize activity to celecoxib (COX-2 IC₅₀ = 40 nM).

- NF-κB luciferase reporter assay : Measure cytokine suppression in LPS-stimulated RAW264.7 cells (EC₅₀ < 1 µM) .

Q. How can reaction intermediates be stabilized during the synthesis of this compound to prevent decomposition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.